molecular formula C₂₅H₂₇Cl₃N₆O B1150404 HOE-S 785026 trihydrochloride

HOE-S 785026 trihydrochloride

Cat. No. B1150404
M. Wt: 533.88
InChI Key: ZWKREDJJELOWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HOE-S 785026 trihydrochloride is a blue fluorescent dyes, which can be used as a cell dye for DNA.

Scientific Research Applications

Hydration Structure Studies

  • Research on Uracil's Hydration Structure : A study on uracil's hydration structure using heteronuclear Overhauser spectroscopy found evidence of a trihydrate formation in the first solvation shell, which could be relevant for understanding similar molecular interactions in other compounds like HOE-S 785026 trihydrochloride (Chahinian, Seba, & Ancian, 1998).

Solution Enthalpies of Hydrates

  • Study on Solution Enthalpies of Lanthanide Element Hydrates : This research examined trichlorides of lanthanide elements and their hydrates, providing insights into the thermodynamic properties that might be relevant for understanding the behaviors of compounds like this compound in various solvation environments (Seifert & Funke, 1998).

Environmental Applications

  • Efficient Removal of Trichloroethylene : This study on the removal of trichloroethylene using nano zero valent iron-nickel composite activated sodium persulfate process could provide insights into the environmental applications of compounds like this compound (Shan et al., 2020).

  • Holographic Films for Solar Energy Applications : Research on holographic optical elements (HOEs) for solar energy applications might offer insights into the potential use of this compound in solar energy or photovoltaic systems (Stojanoff, Schulat, & Eich, 1999).

  • Antimalarial Activity of Floxacrine : A study exploring the antimalarial activity of floxacrine, another HOE compound, could hint at possible biomedical applications for this compound (Raether & Fink, 1982).

Chemical Degradation and Risk Assessment

  • Degradation of Trichloroethylene by Calcium Peroxide : This research on the degradation of trichloroethylene using calcium peroxide could provide valuable insights into chemical degradation processes relevant to this compound (Zhang et al., 2015).

  • Health Risk Assessment of Trichloroethylene : A study assessing the health risks of trichloroethylene, which could be analogous to risks associated with similar compounds, might offer insights into the safe handling and potential hazards of this compound (Chiu, Caldwell, Keshava, & Scott, 2006).

properties

Molecular Formula

C₂₅H₂₇Cl₃N₆O

Molecular Weight

533.88

IUPAC Name

3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride

InChI

InChI=1S/C25H24N6O.3ClH/c1-30-9-11-31(12-10-30)18-6-8-21-23(15-18)29-25(27-21)17-5-7-20-22(14-17)28-24(26-20)16-3-2-4-19(32)13-16;;;/h2-8,13-15,32H,9-12H2,1H3,(H,26,28)(H,27,29);3*1H

InChI Key

ZWKREDJJELOWKN-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)O.Cl.Cl.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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